molecular formula C11H18N2O3S B1204125 alpha-Methylbiotin CAS No. 30868-27-0

alpha-Methylbiotin

Cat. No.: B1204125
CAS No.: 30868-27-0
M. Wt: 258.34 g/mol
InChI Key: UBBSLIBPXCFHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Methylbiotin is a derivative of biotin, also known as vitamin H or B7. It is a sulfur-containing vitamin that plays a crucial role in various metabolic processes, including the synthesis of fatty acids, amino acids, and glucose. This compound is particularly interesting due to its strong and specific antimicrobial effects against mycobacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Methylbiotin can be synthesized through various chemical routes. One common method involves the reaction of biotin with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the proper methylation of the biotin molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves microbial fermentation processes. Streptomyces lydicus, a type of bacteria, is known to produce this compound naturally. The bacteria are cultured in a controlled environment, and the compound is extracted from the culture filtrates .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methylbiotin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce biotin sulfoxide, while reduction can yield biotin .

Scientific Research Applications

Alpha-Methylbiotin has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions to study the properties and behavior of biotin derivatives.

    Biology: It is used to study the metabolic pathways involving biotin and its derivatives.

    Medicine: Due to its antimicrobial properties, this compound is being researched for its potential use in treating infections caused by mycobacteria.

    Industry: It is used in the production of biotin supplements and other biotin-related products.

Mechanism of Action

Alpha-Methylbiotin exerts its effects by interfering with the metabolic processes of mycobacteria. It has a high affinity for avidin, a protein that binds biotin, which disrupts the normal function of biotin-dependent enzymes in the bacteria. This disruption leads to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Methylbiotin is unique due to its strong and specific antimicrobial effects against mycobacteria, which are not observed in other biotin derivatives. Its high affinity for avidin also makes it a valuable tool in biochemical research .

Properties

CAS No.

30868-27-0

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

2-methyl-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid

InChI

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)

InChI Key

UBBSLIBPXCFHDN-UHFFFAOYSA-N

SMILES

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O

Canonical SMILES

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O

Synonyms

alpha-methylbiotin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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